![molecular formula C13H9IO2 B1628161 4'-Iodobiphenyl-3-carboxylic acid CAS No. 57498-62-1](/img/structure/B1628161.png)
4'-Iodobiphenyl-3-carboxylic acid
Overview
Description
4’-Iodobiphenyl-3-carboxylic acid, also known as 3-(4-iodophenyl)benzoic acid, is a chemical compound with the molecular formula C13H9IO2 . It is used in laboratory chemicals for scientific research and development .
Synthesis Analysis
A paper published in Angewandte Chemie International Edition discusses a Pd (II)-catalyzed tandem γ-methylene C−H arylation and lactonization of aliphatic acids enabled by a L,X-type CarboxPyridone ligand . This method allows for the synthesis of a wide range of γ-arylated γ-lactones in a single step from aliphatic acids in moderate to good yield .Molecular Structure Analysis
The molecular structure of 4’-Iodobiphenyl-3-carboxylic acid consists of 13 carbon atoms, 9 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms .Scientific Research Applications
Organic Synthesis
4’-Iodobiphenyl-3-carboxylic acid can be used in organic synthesis . Carboxylic acids, such as 4’-Iodobiphenyl-3-carboxylic acid, are versatile organic compounds that can be used to obtain small molecules, macromolecules, synthetic or natural polymers . They can participate in various organic reactions, such as substitution, elimination, oxidation, coupling, etc .
Nanotechnology
In the field of nanotechnology, carboxylic acids, including 4’-Iodobiphenyl-3-carboxylic acid, can be used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . This helps in the development of new nanomaterials with diverse applications .
Polymers
Carboxylic acids have applications in the area of polymers. They can be used as monomers, additives, catalysts, etc . The carboxylic group in 4’-Iodobiphenyl-3-carboxylic acid can interact with other compounds to form polymers with specific properties .
Medicinal Chemistry
In medicinal chemistry, carboxylic acids are used in the synthesis of bioactive targets . For instance, γ-ethyl-γ-phenyl-butyrolactone (EFBL) exhibits both anticonvulsant and hypnotic properties . Various tulipaline A derivatives have shown anticancer effects .
Synthesis of γ-Arylated γ-Lactones
4’-Iodobiphenyl-3-carboxylic acid can be used in the synthesis of γ-arylated γ-lactones . A wide range of γ-arylated γ-lactones are synthesized in a single step from aliphatic acids in moderate to good yield . These lactones are estimated to be present in nearly one-third of natural products and medicinally active molecules .
Synthesis of Disubstituted Tetrahydrofurans
Arylated lactones, synthesized using 4’-Iodobiphenyl-3-carboxylic acid, can readily be converted into disubstituted tetrahydrofurans . These are a prominent scaffold amongst bioactive molecules .
Safety And Hazards
properties
IUPAC Name |
3-(4-iodophenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IO2/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIVQLVJWMCPDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567335 | |
Record name | 4'-Iodo[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50567335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Iodobiphenyl-3-carboxylic acid | |
CAS RN |
57498-62-1 | |
Record name | 4'-Iodo[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50567335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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